[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone
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Overview
Description
[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone is a complex organic compound with the molecular formula C25H24O4 and a molecular weight of 388.46 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzophenone with benzyl bromide in the presence of a base to form 4-(phenylmethoxy)benzophenone. This intermediate is then reacted with tetrahydro-2H-pyran-2-ol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy or tetrahydropyranyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of [4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-: Similar structure but lacks the phenylmethoxy group.
Deoxyarbutin: Contains a tetrahydropyranyl group but differs in other structural aspects.
Uniqueness
[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone is unique due to its combination of phenylmethoxy and tetrahydropyranyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
[4-(oxan-2-yloxy)phenyl]-(4-phenylmethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O4/c26-25(21-11-15-23(16-12-21)29-24-8-4-5-17-27-24)20-9-13-22(14-10-20)28-18-19-6-2-1-3-7-19/h1-3,6-7,9-16,24H,4-5,8,17-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHSUESOIRZPAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445566 |
Source
|
Record name | AGN-PC-0NBCO6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176671-74-2 |
Source
|
Record name | AGN-PC-0NBCO6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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